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molecular formula C10H8N2 B147420 1,2-Phenylenediacetonitrile CAS No. 613-73-0

1,2-Phenylenediacetonitrile

Cat. No. B147420
M. Wt: 156.18 g/mol
InChI Key: FWPFXBANOKKNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871776B2

Procedure details

1,2-phenylenediacetonitrile (1.0 g, 6.40 mmol) was dissolved in 5 ml ethyl alcohol and 2 ml concentrated sulfuric acid in a 25 ml round bottom flask. The mixture was stirred and heated to reflux for 6 hours. After neutralizing the reaction solution with ammonium hydroxide, the result solution was extracted with ethyl acetate (3×50 ml). The organic phase was combined and dried with Na2SO4. Concentration of the ethyl acetate afforded a yellow liquid. Running column with hexane: acetyl acetate=10:1, got yellow liquid 1.13 g (70.6%). 1H NMR (DMSO-d6): δ 1.24(t, 6H, CH3), δ 3.7 (s, 4H, CH2CO), δ 4.16(q, 4H, OCH2), δ 7.3 (d, 4H, Ar—H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
1.13 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:10][C:11]#N)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1CC#N.S(=O)(=O)(O)O.[OH-:18].[NH4+].[C:20]([O:23][C:24](=[O:26])[CH3:25])(=O)[CH3:21].[CH2:27]([OH:29])[CH3:28]>CCCCCC>[CH2:27]([O:29][C:11](=[O:18])[CH2:10][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=1[CH2:25][C:24]([O:23][CH2:20][CH3:21])=[O:26])[CH3:28] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=C(C=CC=C1)CC#N)CC#N
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
liquid
Quantity
1.13 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the result solution was extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Concentration of the ethyl acetate afforded a yellow liquid

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC1=C(C=CC=C1)CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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